5,5,5-Trifluoropent-3-yn-1-ol
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Overview
Description
5,5,5-Trifluoropent-3-yn-1-ol: is an organic compound characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentyn-1-ol structure. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-3-yn-1-ol typically involves the reaction of propargyl alcohol with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI). The reaction is carried out in an inert atmosphere, usually under argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent reaction conditions are critical to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropent-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: 5,5,5-Trifluoropent-3-ynal or 5,5,5-Trifluoropentanoic acid.
Reduction: 5,5,5-Trifluoropent-3-en-1-ol or 5,5,5-Trifluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,5-Trifluoropent-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropent-3-yn-1-ol involves its interaction with various molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoropent-3-en-1-ol
- 5,5,5-Trifluoropentanoic acid
- 5,5,5-Trifluoropentanol
- 5,5,5-Trifluoropent-3-ynal
Uniqueness
5,5,5-Trifluoropent-3-yn-1-ol is unique due to the presence of both a trifluoromethyl group and a triple bond. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C5H5F3O |
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Molecular Weight |
138.09 g/mol |
IUPAC Name |
5,5,5-trifluoropent-3-yn-1-ol |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)3-1-2-4-9/h9H,2,4H2 |
InChI Key |
JRLGQPVSCRWTEG-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C#CC(F)(F)F |
Origin of Product |
United States |
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